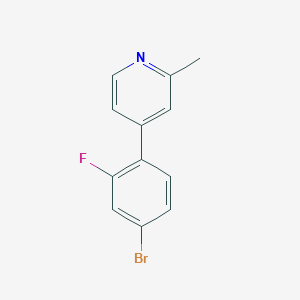

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Vue d'ensemble

Description

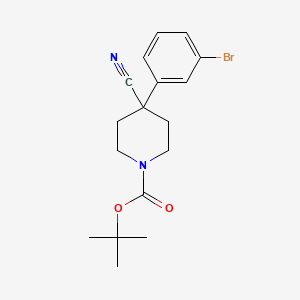

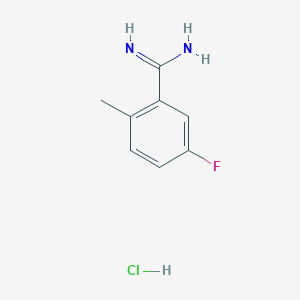

The compound “4-(4-Bromo-2-fluorophenyl)-2-methylpyridine” is likely an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a ring of six carbon atoms, akin to benzene) attached to it, which is substituted with bromine and fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a 4-bromo-2-fluorophenyl group. The specifics of the reaction would depend on the exact reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the phenyl ring are both planar, and they may be coplanar or perpendicular to each other depending on the exact configuration of the molecule .Chemical Reactions Analysis

As an organic compound containing a pyridine ring, this molecule could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms on the phenyl ring are potential sites for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could make it a base, and the bromine and fluorine atoms could make it more reactive .Applications De Recherche Scientifique

Fluorescence-Based Technologies

In the realm of fluorescence-based technologies, which are vital for biomedical applications, a study presents an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through the condensation of 2-methylpyridines with specific ketones. This process results in compounds with desirable optical properties, suggesting their potential as fluorescent probes in aqueous systems (Park et al., 2015).

Photophysical Properties for OLEDs

For organic light-emitting diodes (OLEDs) applications, the synthesis and characterization of blue fluorescent emitter derivatives based on substituted pyridines have been explored. These compounds exhibit significant potential as electroluminescent materials due to their excellent photophysical and electrochemical properties, paving the way for their application in designing blue fluorescent OLEDs (Lakshmanan et al., 2015).

Chemical Synthesis and Drug Development

In drug development, 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine derivatives have been utilized as intermediates for synthesizing potent inhibitors targeting specific proteins or enzymes. One such application involves the synthesis of MEK inhibitors, demonstrating the compound's role in developing cancer therapeutics by inhibiting ERK phosphorylation in tumor models (Wallace et al., 2006).

Synthesis of Complex Molecules

This compound also facilitates the synthesis of complex molecules, such as polyheterocyclic compounds and other functionalized derivatives, through various chemical reactions. These synthesized molecules have potential applications in creating new materials with specific properties for industrial use (Ahmad et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN/c1-8-6-9(4-5-15-8)11-3-2-10(13)7-12(11)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSYNWPJDFGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)